5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline
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Overview
Description
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the indoline ring, a 3,4-dimethoxyphenyl group attached via an acetylhydrazidyl linkage, and a 2-oxo group on the indoline ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5th position of the indoline ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Acetylation: Formation of the acetylhydrazidyl linkage by reacting the intermediate with 3,4-dimethoxyphenylacetic acid hydrazide under acidic or basic conditions.
Oxidation: Introduction of the 2-oxo group on the indoline ring using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide, thiourea, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, dyes, and pigments due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Activation: Modulating receptor activity by binding to receptor sites and altering signal transduction pathways.
Interaction: Forming covalent or non-covalent interactions with biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-oxoindoline: Lacks the acetylhydrazidyl and 3,4-dimethoxyphenyl groups, resulting in different chemical and biological properties.
3-(2-(3,4-Dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline:
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)indoline: Lacks the 2-oxo group, leading to different chemical behavior and biological activity.
Uniqueness
The presence of the bromine atom, 3,4-dimethoxyphenyl group, and 2-oxo group in 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline makes it unique compared to similar compounds
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-25-14-6-3-10(7-15(14)26-2)8-16(23)21-22-17-12-9-11(19)4-5-13(12)20-18(17)24/h3-7,9,20,24H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBJOGJRQCSSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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